![molecular formula C11H15N3O3S2 B2479321 N-[(2,4-二甲基-1,3-噻唑-5-基)甲基]-3,5-二甲基-1,2-噁唑-4-磺酰胺 CAS No. 1396706-90-3](/img/structure/B2479321.png)

N-[(2,4-二甲基-1,3-噻唑-5-基)甲基]-3,5-二甲基-1,2-噁唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

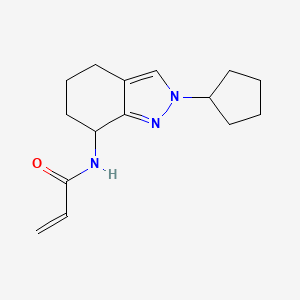

The synthesis of similar compounds involves a two-step process. In the first step, the intermediate thiazolylmethylamine is synthesized by the reaction of 2-mercaptothiazoline and paraformaldehyde in the presence of ammonium acetate. In the second step, the thiazolylmethylamine is reacted with thiophene-2-sulfonyl chloride to obtain the final compound.Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

This compound has a molecular weight of 249.36 g mol^-1 and a melting point of 165-166 °C. It has a yellow-color crystalline appearance with a pKa value of 7.77. It has a solubility of 25 mg/mL in water, and its aqueous solution has a pH of 7.2-7.6.科学研究应用

- 噻唑类化合物因其抗菌特性而备受关注。 含有噻唑环的化合物已显示出作为抗菌剂的潜力,包括抗菌和抗真菌作用 。进一步的研究可以探索其具体的行动机制并优化其疗效。

- 相关化合物中噻唑烷酮环的存在与抗炎和镇痛作用有关。 例如,某些衍生物表现出良好的抗炎和镇痛活性 。研究该化合物的构效关系 (SAR) 可以为其治疗潜力提供见解。

- 一些噻唑衍生物表现出抗肿瘤和细胞毒性活性。 例如,一种合成的化合物对前列腺癌细胞表现出强效作用 。进一步的研究可以探索其对其他癌症类型的疗效,并阐明其作用机制。

- 噻唑存在于各种生物活性化合物中,包括磺胺噻唑(抗菌)、利托那韦(抗逆转录病毒)、阿巴芬净(抗真菌)、博来霉素和替唑呋喃(抗肿瘤)等药物 。研究我们化合物在这些背景下的潜力可能是很有前途的。

- 相关的噻唑衍生物已被筛选出抗真菌活性 。探索我们化合物对特定真菌菌株的抗真菌潜力可能值得。

抗菌活性

抗炎和镇痛活性

抗肿瘤和细胞毒性作用

噻唑的生物学应用

抗真菌活性

未来方向

作用机制

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It is essential for meiosis but dispensable for mitosis .

Mode of Action

It is known that cdk2 phosphorylates several key proteins in the cell cycle, including ctnnb1, usp37, p53/tp53, npm1, cdk7, rb1, brca2, myc, and others . The compound’s interaction with CDK2 could potentially influence these phosphorylation processes.

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway. By influencing the activity of CDK2, the compound can impact cell division and growth. This could have downstream effects on tissue growth and regeneration, as well as potential implications in cancer treatment .

Pharmacokinetics

Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with CDK2 and the subsequent changes in cell cycle regulation. Given CDK2’s role in cell division, the compound could potentially slow down or halt cell division, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

生化分析

Biochemical Properties

The biochemical properties of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide are not fully explored yet. The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the thiazole compound .

Cellular Effects

Thiazoles have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazoles, however, can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazoles can interact with various transporters or binding proteins, affecting their localization or accumulation .

属性

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S2/c1-6-10(18-9(4)13-6)5-12-19(15,16)11-7(2)14-17-8(11)3/h12H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVPYYVXYOUNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)

![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)